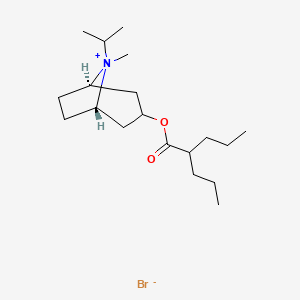

Sintropium bromide

Description

Sintropium bromide is an anticholinergic agent primarily used as an antispasmodic for managing painful conditions of the gastrointestinal, biliary, and renal tracts. Its anticholinergic action inhibits muscarinic receptors, reducing smooth muscle spasms. A 1985 double-blind study demonstrated its efficacy in alleviating abdominal colic and improving endoscopic visualization, with effects comparable to rociverine and superior to placebo . Limited pharmacokinetic data are available, but its rapid onset suggests peripheral action typical of quaternary ammonium compounds, which limit central nervous system (CNS) penetration.

Properties

CAS No. |

79467-19-9 |

|---|---|

Molecular Formula |

C19H36BrNO2 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide |

InChI |

InChI=1S/C19H36NO2.BrH/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4;/h14-18H,6-13H2,1-5H3;1H/q+1;/p-1/t16-,17+,18?,20?; |

InChI Key |

MOOADSDJJYWLMR-DGPRCEOPSA-M |

SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-] |

Isomeric SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C.[Br-] |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

sintropium sintropium bromide syntropium bromide VAL 480 VAL-480 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sintropium bromide involves several steps:

Acyl Chlorination: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.

Reaction with Isopropyl Tropine Mesylate: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.

Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.

Bromomethylation: The hydrolysate is then subjected to a bromomethylation reaction with methyl bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity, high yield, and low content of enantiomers, making it suitable for pharmaceutical applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.

Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.

Substitution: this compound primarily undergoes substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or chloroperbenzoic acid can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Nucleophiles: Common nucleophiles include hydroxide ions and amines.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Reduced forms of the compound, often with altered pharmacological properties.

Substitution Products: Substituted derivatives, which may have different therapeutic applications.

Scientific Research Applications

Sintropium bromide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying quaternary ammonium compounds and their reactions.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Widely used in the treatment of respiratory conditions like COPD and asthma. It is also studied for its potential use in treating rhinorrhea and other conditions involving excessive mucus production.

Industry: Utilized in the formulation of inhalation therapies and nasal sprays

Mechanism of Action

Sintropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle. This inhibition prevents bronchoconstriction, leading to bronchodilation and easier breathing. The compound primarily targets the M3 muscarinic receptors, which are responsible for smooth muscle contraction in the airways .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Structural Insights :

Pharmacokinetic Profiles

Key Differences :

- Tiotropium’s extended half-life allows once-daily dosing, unlike Ipratropium’s short duration (4–6 hourly).

- Sintropium’s rapid onset suits acute spasms, but its excretion pathway remains uncharacterized.

Biological Activity

Sintropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors. By inhibiting acetylcholine's action, it effectively reduces parasympathetic nervous system activity. This mechanism is particularly relevant in conditions characterized by excessive cholinergic activity, such as:

- Neurodegenerative Diseases : this compound has been investigated for its potential benefits in diseases like Alzheimer's and Parkinson's, where cholinergic dysfunction is prevalent.

- Overactive Bladder : Its anticholinergic effects can alleviate symptoms associated with bladder hyperactivity.

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Anticholinergic Effects : Reduction in secretions and muscle spasms.

- Cognitive Effects : Potential modulation of cognitive functions due to its impact on neurotransmitter systems.

Research Findings

Recent studies have highlighted the following biological activities:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cells .

- Efficacy in Animal Models : In rodent models of neurodegeneration, this compound administration resulted in improved cognitive performance and reduced neuroinflammation compared to control groups .

- Clinical Trials : Preliminary clinical trials have shown promise in improving symptoms of Alzheimer's disease, although further studies are needed to confirm efficacy and safety profiles .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A cohort of patients with Alzheimer's disease showed significant improvements in cognitive function when treated with this compound alongside standard therapy. The study noted a reduction in behavioral symptoms and an increase in daily living activities .

- Case Study 2 : In patients with overactive bladder, this compound demonstrated effectiveness in reducing urinary frequency and urgency, leading to improved quality of life metrics .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.